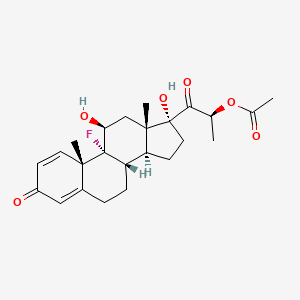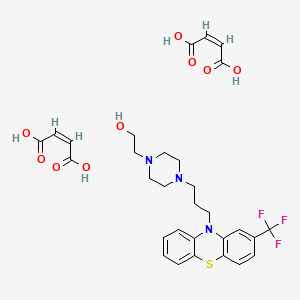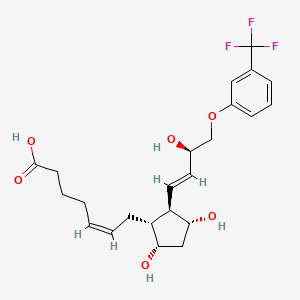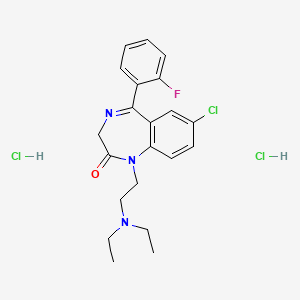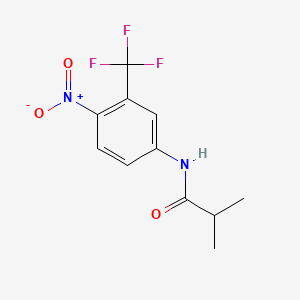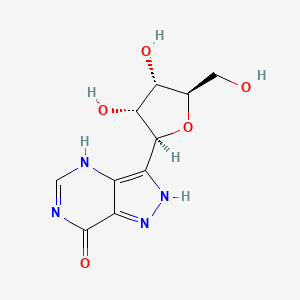
Formycin b
Übersicht
Beschreibung
Formycin B is a nucleoside analog with the chemical formula
C10H12N4O5
and a molecular weight of 268.23 g/mol . It is known for its antibiotic properties and exhibits antiparasitic activity, particularly against Leishmania species . This compound is a member of the class of organic compounds known as C-glycosyl compounds, where a sugar group is bonded through one carbon to another group via a C-glycosidic bond .Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Formycin B can be synthesized through various chemical routes. One common method involves the condensation of a suitable sugar derivative with a purine or pyrimidine base. The reaction typically requires a catalyst and specific reaction conditions to ensure the correct stereochemistry and yield.
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation. The bacterium Nocardia interforma is known to produce this compound naturally . The fermentation process involves cultivating the bacteria in a nutrient-rich medium, followed by extraction and purification of the compound.
Analyse Chemischer Reaktionen
Arten von Reaktionen: Formycin B durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um verschiedene Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen am Molekül verändern.
Substitution: Nucleophile Substitutionsreaktionen können an bestimmten Stellen des Moleküls auftreten.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Als Reduktionsmittel werden häufig Natriumborhydrid oder Lithiumaluminiumhydrid verwendet.
Substitution: Die Bedingungen für Substitutionsreaktionen variieren, beinhalten aber oft Nucleophile wie Halogenide oder Amine.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu hydroxylierten Derivaten führen, während Substitutionsreaktionen neue funktionelle Gruppen in das Molekül einführen können.
Wissenschaftliche Forschungsanwendungen
Formycin B hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Modellverbindung verwendet, um Nukleosidanaloga und ihre chemischen Eigenschaften zu untersuchen.
Biologie: this compound wird verwendet, um die Mechanismen des Nukleosidtransports und -stoffwechsels in Zellen zu untersuchen.
Medizin: Es hat sich als vielversprechend bei der Behandlung von parasitären Infektionen erwiesen, insbesondere bei denen, die durch Leishmania-Arten verursacht werden.
Industrie: this compound wird bei der Entwicklung neuer Antibiotika und Antiparasitika verwendet.
5. Wirkmechanismus
This compound übt seine Wirkungen aus, indem es bestimmte Enzyme und Stoffwechselwege in Zellen angreift. Es hemmt Purin-Nukleosid-Phosphorylase und Hypoxanthin-Guanin-Phosphoribosyltransferase, die für den Nukleotidstoffwechsel entscheidend sind . Durch die Störung dieser Stoffwechselwege stört this compound die Synthese von Nukleotiden, was zur Hemmung des Zellwachstums und der Zellproliferation führt.
Wirkmechanismus
Formycin B exerts its effects by targeting specific enzymes and pathways in cells. It inhibits purine nucleoside phosphorylase and hypoxanthine-guanine phosphoribosyltransferase, which are crucial for nucleotide metabolism . By disrupting these pathways, this compound interferes with the synthesis of nucleotides, leading to the inhibition of cell growth and proliferation.
Vergleich Mit ähnlichen Verbindungen
Formycin B ist unter den Nukleosidanaloga einzigartig aufgrund seiner spezifischen Struktur und Wirkweise. Ähnliche Verbindungen sind:
Formycin A: Ein weiteres Nukleosidanalog mit ähnlichen Eigenschaften, aber unterschiedlicher biologischer Aktivität.
Ribavirin: Ein breitspektriges antivirales Nukleosidanalog.
Acyclovir: Eine antivirale Verbindung, die hauptsächlich bei Herpesvirusinfektionen eingesetzt wird.
Eigenschaften
IUPAC Name |
3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,6-dihydropyrazolo[4,3-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O5/c15-1-3-7(16)8(17)9(19-3)5-4-6(14-13-5)10(18)12-2-11-4/h2-3,7-9,15-17H,1H2,(H,13,14)(H,11,12,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCJZZBQNCXKAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(NN=C2C(=O)N1)C3C(C(C(O3)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60930213 | |
| Record name | 1,4-Anhydro-1-(7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-3-yl)pentitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60930213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13877-76-4 | |
| Record name | formycin b | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106486 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Anhydro-1-(7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-3-yl)pentitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60930213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



